

1,5-Dichloroanthraquinone: A Comprehensive Technical Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dichloroanthraquinone

Cat. No.: B031372

[Get Quote](#)

Introduction

1,5-Dichloroanthraquinone (CAS No. 82-46-2) is a chlorinated organic compound belonging to the anthraquinone family.^[1] It presents as a yellow crystalline powder and serves as a pivotal chemical intermediate in various manufacturing sectors. Structurally, it features an anthraquinone core with two chlorine atoms substituted at the 1 and 5 positions. This configuration makes it a reactive and versatile building block in organic synthesis. Its primary utility lies in the production of a wide array of dyes and pigments, and it also finds applications in the synthesis of pharmaceuticals and as a component in organic semiconductors.^[2] This guide provides an in-depth overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Physical and Chemical Properties

1,5-Dichloroanthraquinone is characterized by its high melting point and low solubility in water, though it is more soluble in organic solvents such as acetone, chloroform, and ethanol.^[1] Its stability under normal processing conditions makes it suitable for various demanding chemical reactions.

Property	Value	Source
Molecular Formula	C ₁₄ H ₆ Cl ₂ O ₂	
Molecular Weight	277.10 g/mol	
Appearance	Yellow crystalline powder	
Melting Point	244 - 250 °C	[3]
Water Solubility	Insoluble (4.2E-5 g/L at 25 °C)	
Density	1.514 g/cm ³	
Assay	≥96%	
EC Number	201-424-0	
InChI Key	MQIUMARJCOGCCIM- UHFFFAOYSA-N	

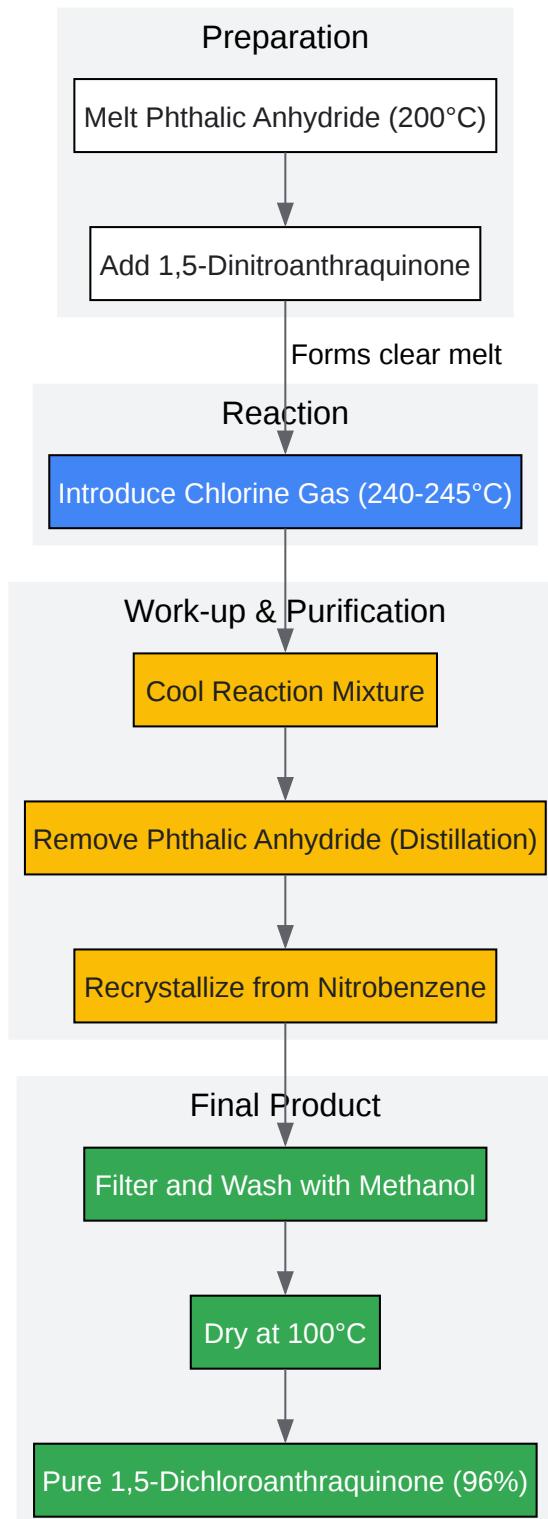
Synthesis of 1,5-Dichloroanthraquinone

A primary method for the industrial preparation of **1,5-dichloroanthraquinone** involves the chlorination of 1,5-dinitroanthraquinone.[4][5] This process is typically carried out at elevated temperatures in the presence of a solvent or catalyst.

Experimental Protocol: Synthesis from 1,5-Dinitroanthraquinone

This protocol is based on a patented method involving the reaction of 1,5-dinitroanthraquinone with elemental chlorine in the presence of liquid phthalic anhydride.[4][5]

Materials:


- 1,5-Dinitroanthraquinone (98% pure)
- Phthalic anhydride
- Gaseous elemental chlorine

- Nitrobenzene (for purification)
- Methanol (for washing)

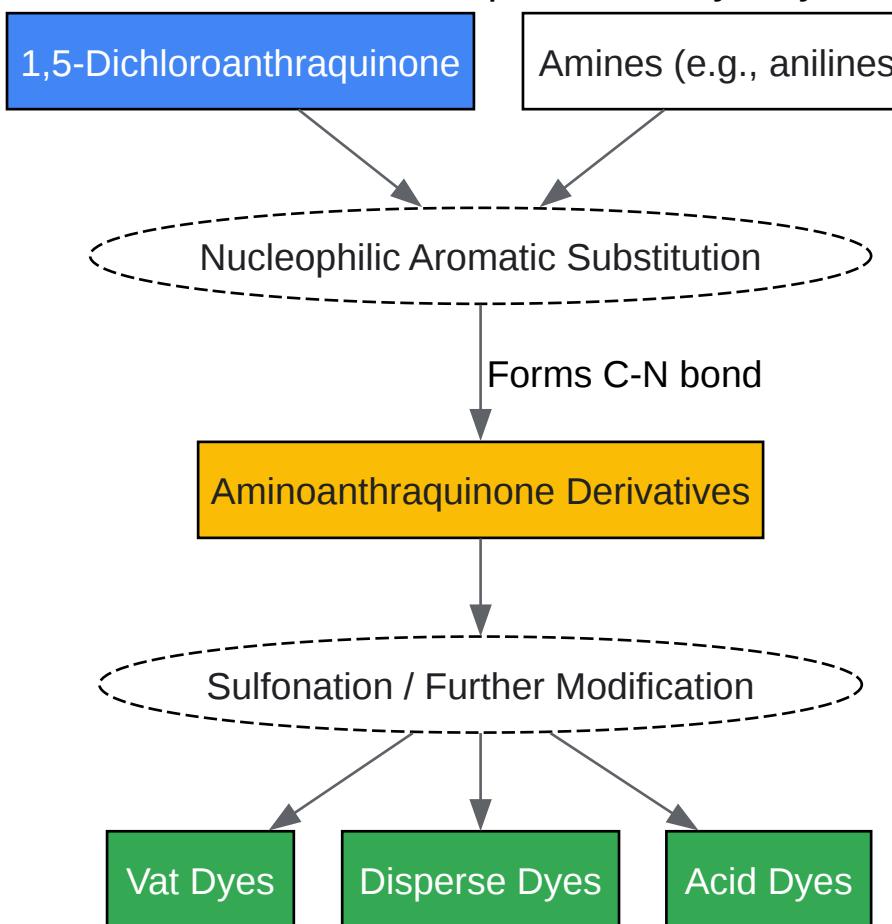
Procedure:

- Melt Preparation: In a thermostatically controlled glass vessel equipped with a stirrer and a gas inlet tube, melt 900 g of phthalic anhydride at 200°C.[4]
- Addition of Reactant: Introduce 300 g of ground 98% pure 1,5-dinitroanthraquinone into the molten phthalic anhydride.[4]
- Chlorination: Pass a stream of chlorine gas (11 L/hour) into the melt at a temperature of 240-245°C for 150 minutes. The initial suspension will transform into a clear melt after approximately 60 minutes.[4]
- Work-up and Purification:
 - After the reaction, allow the mixture to cool. The phthalic anhydride can be removed by methods such as vacuum distillation or by dissolving it out with hot water.[4][5]
 - For further purification, 810 g of phthalic anhydride (90% of the amount used) can be removed from the crude product by vacuum distillation.[5]
 - The cooled, powdered distillation residue is then mixed with 300 ml of nitrobenzene and heated to 200-210°C to form a solution, which is held at this temperature for 15 minutes. [4]
 - The mixture is stirred until it cools to 20-25°C.[4]
- Isolation: The precipitated product is collected by filtration, washed first with 300 ml of nitrobenzene and then with methanol until free from nitrobenzene.[4]
- Drying: The final product is dried at 100°C to yield **1,5-dichloroanthraquinone** with a purity of 96%. [4]

Workflow for the Synthesis of 1,5-Dichloroanthraquinone

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,5-dichloroanthraquinone** from 1,5-dinitroanthraquinone.


Applications as a Chemical Intermediate

1,5-Dichloroanthraquinone is a valuable precursor for a variety of complex organic molecules due to the reactivity of its chlorine atoms, which can be substituted through nucleophilic aromatic substitution reactions.

Dye and Pigment Synthesis

The most significant application of **1,5-dichloroanthraquinone** is as a key starting material for anthraquinone-based dyes.^{[6][2]} It is an important intermediate for vat dyes and disperse blue dyes.^[7] The chlorine atoms can be replaced by amino groups or other chromophores to produce dyes with high colorfastness and stability, which are used extensively in the textile industry.^[8]

Role of 1,5-Dichloroanthraquinone in Dye Synthesis

[Click to download full resolution via product page](#)

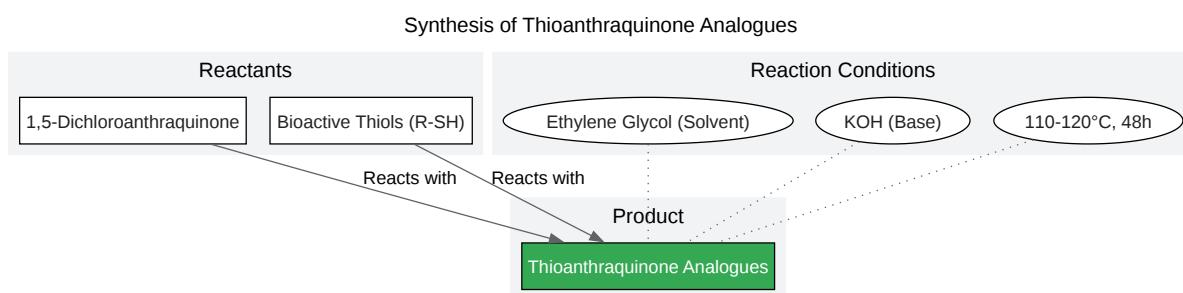
Caption: General pathway for the synthesis of various dyes.

Synthesis of Thioanthraquinone Analogues

Recent research has demonstrated the use of **1,5-dichloroanthraquinone** in the synthesis of novel thioanthraquinone analogues, which show fluorescence activity and have potential applications in drug delivery systems and sensors.[9]

Experimental Protocol: Synthesis of 1-Chloro-5-(dodecylthio)anthracene-9,10-dione

This protocol describes the reaction of **1,5-dichloroanthraquinone** with a thiol to produce a monosubstituted thioether derivative.[9]


Materials:

- **1,5-Dichloroanthraquinone**
- 1-Dodecanethiol
- Ethylene glycol
- Potassium hydroxide (KOH)
- Chloroform
- Sodium sulfate (Na₂SO₄)
- Water

Procedure:

- Reaction Setup: In a suitable flask with a reflux system, combine one molar equivalent of **1,5-dichloroanthraquinone** and one molar equivalent of 1-dodecanethiol.[9]
- Solvent and Base: Add a mixture of ethylene glycol (30 ml) and an aqueous solution of KOH (1.2 g KOH in 8 ml water).[9]

- Reaction: Stir the mixture at 110-120°C under reflux for 48 hours.[9]
- Extraction: After cooling, add chloroform to the reaction mixture to separate the organic layer. [9]
- Washing: Wash the organic layer with water (4 x 30 ml).[9]
- Drying: Dry the organic layer over anhydrous Na₂SO₄.[9]
- Purification: The crude product is purified by column chromatography to yield the final thioanthraquinone analogue.[9]

[Click to download full resolution via product page](#)

Caption: Reaction scheme for producing thioanthraquinone analogues.

Other Applications

1,5-Dichloroanthraquinone is also utilized in the synthesis of palladium complexes and as a component in the production of organic semiconductors, where it can act as a dopant or charge transport material.[1][10] Its derivatives are also investigated for potential antitumor activities. [11]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **1,5-dichloroanthraquinone** and its derivatives.

Spectrum Type	Observed Characteristics
¹ H NMR	Aromatic protons resonate in the range of δ 7.8-8.2 ppm.[12]
¹³ C NMR	Carbonyl (C=O) carbons show characteristic peaks around δ 183 ppm. Aromatic carbons appear in the range of δ 120-160 ppm.[9]
FTIR (KBr)	Characteristic C=O stretching vibrations are observed around 1670-1730 cm^{-1} . Aromatic C-H stretching is seen around 3065 cm^{-1} .[9]
Mass Spec (ESI)	The molecular ion peak and characteristic fragmentation patterns can confirm the structure.[9]

Safety and Handling

Proper safety precautions are essential when working with **1,5-dichloroanthraquinone**.

- General Handling: Wash hands thoroughly after handling. Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[13]
- Personal Protective Equipment (PPE):
 - Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.[13]
 - Skin: Wear appropriate protective gloves and clothing.[13]
 - Respiratory: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs.[13]

- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][13] Keep away from strong oxidizing agents.[13]
- Spills and Leaks: Sweep up the material and place it into a suitable clean, dry, closed container for disposal.[13]
- First Aid:
 - Eyes: Flush with plenty of water for at least 15 minutes. Get immediate medical attention. [13]
 - Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]
 - Inhalation: Move to fresh air immediately.[13]
 - Ingestion: If the victim is conscious, give 2-4 cupfuls of milk or water. Get medical aid.[13]

Hazardous Decomposition Products: Thermal decomposition can produce hydrogen chloride, carbon monoxide, and carbon dioxide.[3][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 82-46-2: 1,5-Dichloroanthraquinone | CymitQuimica [cymitquimica.com]
- 2. atul.co.in [atul.co.in]
- 3. fishersci.com [fishersci.com]
- 4. US4206130A - Process for the preparation of 1,5-dichloroanthraquinone - Google Patents [patents.google.com]
- 5. GB1574676A - Process for the preparation of 1,5-dichloro-anthraquinone - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]
- 7. 1,5-DICHLOROANTHRAQUINONE | 82-46-2 [amp.chemicalbook.com]
- 8. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Page loading... [wap.guidechem.com]
- 11. China 1,5-Dichloroanthraquinone CAS No.: 82-46-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 12. 1,5-DICHLOROANTHRAQUINONE(82-46-2) 1H NMR spectrum [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [1,5-Dichloroanthraquinone: A Comprehensive Technical Guide for Chemical Intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031372#1-5-dichloroanthraquinone-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

